molecular formula C9H7F9O2 B1294609 2-(Perfluorobutyl)ethyl acrylate CAS No. 52591-27-2

2-(Perfluorobutyl)ethyl acrylate

Cat. No. B1294609
CAS RN: 52591-27-2
M. Wt: 318.14 g/mol
InChI Key: GYUPEJSTJSFVRR-UHFFFAOYSA-N
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Description

2-(Perfluorobutyl)ethyl acrylate is a fluorinated acrylate monomer that is used in the synthesis of various copolymers. These copolymers exhibit unique properties such as low surface energy, which makes them suitable for applications requiring liquid-repellent surfaces. The presence of perfluoroalkyl groups in the monomer imparts these distinctive characteristics to the resulting polymers.

Synthesis Analysis

The synthesis of related fluorinated acrylate monomers typically involves multiple steps, starting from precursors like ethyl pyruvate and fluorinated alcohols. For instance, the synthesis of 2-perfluorooctylethyl α-acetoxyacrylate and 2-perfluorooctylethyl α-propionyloxyacrylate was achieved with overall yields of about 56% and 50%, respectively, through transesterification followed by enol acylation . These methods can be adapted for the synthesis of 2-(perfluorobutyl)ethyl acrylate.

Molecular Structure Analysis

The molecular structure of fluorinated acrylate copolymers can be characterized using techniques such as small-angle X-ray scattering and X-ray photoelectron spectroscopy. These methods help in understanding the bulk and surface structural characteristics of the copolymers. For example, poly(styrene-block-2-perfluorooctyl ethyl acrylate) copolymers exhibit phase-separated structures when the perfluorooctyl ethyl acrylate content is higher than a certain threshold .

Chemical Reactions Analysis

The polymerization kinetics of fluorinated acrylates have been studied, revealing specific rate constants for propagation and termination. These kinetics are crucial for understanding the polymerization behavior of monomers like 2-perfluorooctylethyl α-acetoxyacrylate and 2-perfluorooctylethyl α-propionyloxyacrylate, which can be compared to those of 2-(perfluorobutyl)ethyl acrylate . Additionally, the copolymerization of fluorinated acrylates with other monomers can lead to a wide range of materials with potential high-tech applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acrylate copolymers are influenced by their molecular weight distribution (MWD) and chemical composition distribution (CCD). Techniques such as high-performance liquid chromatography (HPLC) and size exclusion chromatography (SEC) are used to determine these distributions, which are essential for predicting the properties of the copolymers . The presence of perfluoroalkyl groups in the copolymers contributes to their exceptional oil- and water-repellent properties, as evidenced by high contact angles for liquids like water and dodecane .

Scientific Research Applications

Wetting Behaviors and Molecular Motion

2-(Perfluorobutyl)ethyl acrylate (PFA-C4) has been studied for its influence on the molecular motion and wetting behavior of various polymer films. These films exhibit high water repellency and, in certain cases, superior oil repellency. The bulky α-substituents in these polymers restrict main chain mobility, enhancing these properties (Honda et al., 2014).

Super Wetting Performance on Diverse Substrates

Research has highlighted the potential of fluorinated polymers with short perfluorobutyl side chains as environmentally friendly alternatives to long-chain polymers. These polymers demonstrate outstanding water- and oil-repellent properties on various substrates, making them suitable for nonstick and self-cleaning applications (Jiang et al., 2016).

Polymorphism and Polymerizability

The polymorphism and polymerizability of acrylic and methacrylic acid esters containing long-fluorocarbon chains have been explored. These studies focus on the solid-state polymerization and crystalline forms of these compounds, revealing significant variation based on the length of the fluorocarbon chain and the presence of α-position methyl groups (Fujimori et al., 1999).

Surface Properties of Grafted Films

Surface-initiated atom transfer radical polymerization of 2-(perfluorooctyl)ethyl acrylate has been used to create thin film brushes with different thicknesses. These films exhibit distinct molecular aggregation states of perfluoroalkyl groups, leading to unique surface properties relevant to applications in coatings and material sciences (Yamaguchi et al., 2008).

Low Surface Energy Coatings

Research on the electron beam curing of perfluorinated acrylates, such as 2-(N-butylperfluorooctanesulfonamido)ethyl acrylate, has produced low surface energy films. These films, with high contact angles, are useful as overcoats for various surfaces, suggesting applications in coatings and material finishes (Pacansky & Waltman, 1990).

Liquid-Crystalline Structure and Surface Properties

Studies on comb-shaped polymers with perfluorooctyl ethyl side-chains, such as poly(acrylate) and poly(vinyl ether), have provided insights into their thermal behavior, liquid-crystalline structure, and functional group orientation. These characteristics are crucial for understanding the polymers' surface properties and potential industrial applications (Ishige et al., 2014).

Safety And Hazards

When handling 2-(Perfluorobutyl)ethyl acrylate, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

2-(Perfluorobutyl)ethyl acrylate has been used in a wide range of scientific research applications. It has been used to create polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. It has also been used to create polymers for industrial applications, such as coatings and adhesives .

properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexyl prop-2-enoate
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InChI

InChI=1S/C9H7F9O2/c1-2-5(19)20-4-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUPEJSTJSFVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9CH2CH2OC(O)CH=CH2, C9H7F9O2
Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester
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Related CAS

121751-83-5
Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester, homopolymer
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DSSTOX Substance ID

DTXSID1068772
Record name 2-(Perfluorobutyl)ethyl acrylate
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Molecular Weight

318.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Perfluorobutyl)ethyl acrylate

CAS RN

52591-27-2, 117374-41-1
Record name 3,3,4,4,5,5,6,6,6-Nonafluorohexyl 2-propenoate
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Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester
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Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester
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Record name 2-(Perfluorobutyl)ethyl acrylate
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Record name 1H,1H,2H,2H-Nonafluorohexyl Acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
K Honda, I Yamamoto, M Morita, H Yamaguchi, H Arita… - Polymer, 2014 - Elsevier
The effect of α-substituent on the molecular motion and wetting behavior of poly{2-(perfluorobutyl)ethyl acrylate} [PFA-C 4 ], poly{2-(perfluorobutyl)ethyl methacrylate} [PFMA-C 4 ], poly{2…
Number of citations: 34 www.sciencedirect.com
H Yamaguchi, P Gin, H Arita, M Kobayashi, S Bennett… - RSC …, 2013 - pubs.rsc.org
We report a carbon dioxide-based approach to induce highly ordered molecular aggregation states of perfluoroalkyl (Rf) chains of densely-grafted poly{2-(perfluorooctyl)ethyl acrylate} (…
Number of citations: 10 pubs.rsc.org
X Qiu, J Li, J Gu, R Xie, X Yan, D Qi - Reactive and Functional Polymers, 2022 - Elsevier
Fluorinated polymers with chains longer than six carbon perfluoroalkyl groups have been banned due to their detrimental effects on environment and human health, and other …
Number of citations: 6 www.sciencedirect.com
Y Cai, Y Li, B Jin, A Ali, M Ling, D Cheng… - … applied materials & …, 2019 - ACS Publications
In next generation lithium-ion batteries (LIBs), silicon is a promising electrode material due to its surprisingly high specific capacity, but it suffers from serious volume changes during the …
Number of citations: 46 pubs.acs.org
P Lemaire, E Beckman, R Enick - The Journal of Supercritical Fluids, 2022 - Elsevier
Homopolymerization of fluoroacrylate monomers containing a segment with eight fluorinated carbons, (CH 2 CHCOO(CH 2 ) 2 (CF 2 ) 7 CF 3 ), yield poly(fluoroacrylate) (PFA) with …
Number of citations: 3 www.sciencedirect.com
T Tsuchii, K Kaneko, K Morita, T Nishino… - … Applied Materials & …, 2021 - ACS Publications
Fluorous chemistry has unique features and high potential applicability, which are distinct from those of nonfluorinated organic compounds. However, there are limited reports detailing …
Number of citations: 6 pubs.acs.org
T Koga, P Gin, H Yamaguchi, MK Endoh, M Asada… - Polymer, 2011 - Elsevier
By using in-situ neutron reflectivity, we have investigated swelling isotherms of solvophilic and solvophobic end-grafted/non-grafted polymer chains on solid substrates in supercritical …
Number of citations: 32 www.sciencedirect.com
JT Goetz - 2014 - search.proquest.com
The characterization of structure, thermal, gas transport, and free volume properties of two unique UV cured polymeric systems are studied and reported. In the initial pursuit of …
Number of citations: 1 search.proquest.com
PCK Lemaire III - 2022 - search.proquest.com
Carbon dioxide (CO 2) thickeners could be transformative technologies for improving the performance of CO 2 during petroleum recovery in two ways: by suppressing unfavorable …
Number of citations: 2 search.proquest.com
T Shinkai, K Ito, H Yokoyama - The Journal of Supercritical Fluids, 2014 - Elsevier
We developed an in situ thickness monitor using a spectroscopic reflectometer to measure the swelling behaviors of polymer thin films in carbon dioxide up to 30 MPa. Because the …
Number of citations: 14 www.sciencedirect.com

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